Cas no 1460286-48-9 (1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-one)

1-(1-tert-Butyl-1H-pyrazol-4-yl)ethan-1-one is a versatile pyrazole derivative characterized by its tert-butyl substituent, which enhances steric hindrance and stability. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its ketone functionality offers reactivity for further derivatization, enabling the construction of complex molecular frameworks. The tert-butyl group improves solubility in organic solvents while maintaining compatibility with a range of reaction conditions. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its balanced lipophilicity and structural rigidity. Its high purity and consistent quality make it suitable for research and industrial applications.
1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-one structure
1460286-48-9 structure
Product Name:1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-one
CAS No:1460286-48-9
MF:C9H14N2O
MW:166.220262050629
CID:6016800
PubChem ID:89826307
Update Time:2025-11-04

1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-one
    • Ethanone, 1-[1-(1,1-dimethylethyl)-1H-pyrazol-4-yl]-
    • SCHEMBL15287294
    • 1-(1-tert-butyl-1H-pyrazol-4-yl)-ethanone
    • 1460286-48-9
    • EN300-1825823
    • STDCVUSTNUADIO-UHFFFAOYSA-N
    • 1-(1-(tert-butyl)-1H-pyrazol-4-yl)ethan-1-one
    • 1-(1-tert-butyl-1H-pyrazol-4-yl)ethanone
    • Inchi: 1S/C9H14N2O/c1-7(12)8-5-10-11(6-8)9(2,3)4/h5-6H,1-4H3
    • InChI Key: STDCVUSTNUADIO-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=CN(C(C)(C)C)N=C1)C

Computed Properties

  • Exact Mass: 166.110613074g/mol
  • Monoisotopic Mass: 166.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 34.9Ų

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1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-one Related Literature

Additional information on 1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-one

Comprehensive Overview of 1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-one (CAS No. 1460286-48-9)

1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-one, with the CAS registry number 1460286-48-9, is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and material science. This compound, often referred to by its systematic name, features a pyrazole core substituted with a tert-butyl group and an acetyl functional group. Its unique structural properties make it a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery and agrochemical applications.

The growing interest in 1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-one is driven by its versatility and potential applications. Researchers are increasingly exploring its role in the development of novel kinase inhibitors, which are critical in targeting diseases such as cancer and inflammatory disorders. The compound's pyrazole moiety is particularly noteworthy, as it is a common pharmacophore in many biologically active molecules. This has led to a surge in searches for "pyrazole derivatives in drug discovery" and "CAS 1460286-48-9 applications" across scientific databases and search engines.

In addition to its pharmaceutical relevance, 1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-one is also being investigated for its potential in material science. Its robust chemical structure and stability under various conditions make it a candidate for use in advanced polymer formulations and functional materials. This aligns with the current trend of searching for "high-performance organic intermediates" and "tert-butyl pyrazole derivatives" in industrial applications. The compound's ability to act as a building block for more complex architectures further enhances its appeal.

From a synthetic chemistry perspective, the preparation of 1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-one involves multi-step organic reactions, often starting from readily available pyrazole precursors. The introduction of the tert-butyl group is a key step, as it imparts steric hindrance and electronic effects that influence the compound's reactivity. This has sparked discussions around "synthetic routes for tert-butyl pyrazoles" and "CAS 1460286-48-9 synthesis optimization" in academic and industrial forums.

The compound's physicochemical properties, such as its melting point, solubility, and spectral characteristics, are well-documented in literature. These properties are crucial for researchers who rely on "pyrazole-based compound characterization" and "CAS 1460286-48-9 analytical data" for their work. The availability of such data ensures that the compound can be seamlessly integrated into various research workflows, from bench-scale experiments to large-scale production.

As the demand for innovative chemical entities continues to rise, 1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-one stands out as a promising candidate. Its dual utility in both life sciences and material science underscores its importance in modern chemistry. Whether you are searching for "tert-butyl pyrazole ketone uses" or "1460286-48-9 supplier information," this compound offers a wealth of opportunities for exploration and application. Its relevance in cutting-edge research ensures that it remains a topic of interest for years to come.

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